molecular formula C9H10O2S B15272979 2-Methyl-1-(thiophen-3-yl)butane-1,3-dione

2-Methyl-1-(thiophen-3-yl)butane-1,3-dione

Cat. No.: B15272979
M. Wt: 182.24 g/mol
InChI Key: JSTTXZWZNRKXEK-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-3-yl)butane-1,3-dione is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-3-yl)butane-1,3-dione can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate carbonyl compounds under acidic or basic conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using catalysts to improve yield and efficiency. The use of rhodium catalysts and bis(diphenylphosphino)ferrocene as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-Methyl-1-(thiophen-3-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-3-yl)butane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the carbonyl groups can form hydrogen bonds with active site residues in enzymes, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-1-thiophen-3-ylbutane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-3-4-12-5-8/h3-6H,1-2H3

InChI Key

JSTTXZWZNRKXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CSC=C1

Origin of Product

United States

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